

N-alpha-Boc-L-leucine Monohydrate: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Boc-Leu-OH hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-alpha-Boc-L-leucine monohydrate, a cornerstone reagent in modern biochemical and pharmaceutical research. This document details its physicochemical properties, core applications in peptide synthesis and drug discovery, and provides detailed experimental protocols for its effective utilization.

Physicochemical Properties

N-alpha-Boc-L-leucine monohydrate is a protected form of the essential amino acid L-leucine, where the alpha-amino group is reversibly blocked by a tert-butyloxycarbonyl (Boc) group.^{[1][2]} This protection is crucial for preventing unwanted side reactions during peptide synthesis.^[2] The monohydrate form is a stable, white crystalline solid, making it easy to handle and weigh accurately for synthesis protocols.^{[3][4]}

Table 1: Physicochemical and Spectral Data of N-alpha-Boc-L-leucine Monohydrate

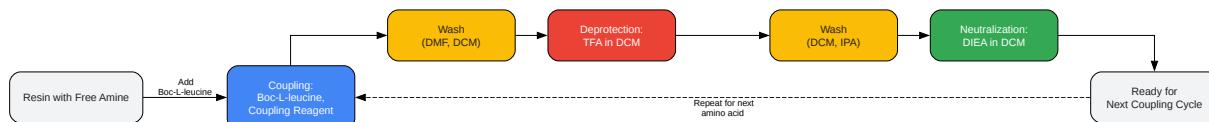
Property	Value	References
Molecular Formula	$C_{11}H_{23}NO_5$	[5]
Molecular Weight	249.30 g/mol	[5]
Appearance	White crystalline powder	[3]
Melting Point	80 - 90 °C	[6]
Solubility	Soluble in organic solvents such as methanol, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone. Insoluble in water.	[3][6]
Optical Rotation	$[\alpha]^{20}_D -25^\circ \pm 2^\circ$ (c=2 in acetic acid)	[6]
1H NMR	Conforms to structure	[7]
^{13}C NMR	Consistent with L-leucine derivative structure	[8][9]
FT-IR (cm^{-1})	Bands associated with C-H, C=O, N-H, and O-H vibrations are present.	[10]

Core Research Application: Peptide Synthesis

The primary application of N-alpha-Boc-L-leucine monohydrate is in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[11] The Boc protecting group is acid-labile, allowing for its removal under specific conditions that do not affect other protecting groups on the peptide chain, a principle known as orthogonality.[12]

Experimental Workflow for Boc-SPPS

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as Boc-L-leucine, into a growing peptide chain on a solid support.



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A typical cycle of solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.

Detailed Experimental Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) using Boc Chemistry

This protocol outlines the manual synthesis of the pentapeptide Leu-enkephalin on a Merrifield resin.

Materials:

- Merrifield resin (chloromethylated polystyrene)
- Boc-L-Leu-OH·H₂O
- Boc-L-Phe-OH
- Boc-Gly-OH
- Boc-L-Tyr(Bzl)-OH
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)

- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Anisole (scavenger)
- Diethyl ether

Procedure:

- Resin Preparation and Loading of the First Amino Acid (Boc-L-Leu):
 - Swell the Merrifield resin in DCM in a reaction vessel.
 - Prepare the cesium salt of Boc-L-Leu-OH·H₂O by reacting it with cesium carbonate.
 - Add the Boc-L-Leu-cesium salt to the swollen resin in DMF and heat to attach the first amino acid to the resin.
 - Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.
- Peptide Chain Elongation (Addition of Phe, Gly, Gly, Tyr):
 - Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the leucine residue. Wash the resin with DCM and isopropanol.[12]
 - Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.[12]
 - Coupling of Boc-L-Phe-OH:
 - In a separate vessel, pre-activate Boc-L-Phe-OH with DCC and HOBr in DMF.
 - Add the activated amino acid solution to the resin and shake for 2-4 hours.

- Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.[13] If the test is positive (blue beads), repeat the coupling step.[13]
- Wash the resin with DMF and DCM.
- Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Gly-OH (twice) and finally for Boc-L-Tyr(Bzl)-OH.
- Cleavage and Deprotection:
 - Dry the fully assembled peptide-resin under vacuum.
 - Treat the resin with anhydrous HF or TFMSA in the presence of anisole as a scavenger at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.
 - Evaporate the cleavage reagent.
- Purification:
 - Precipitate the crude peptide with cold diethyl ether.
 - Wash the precipitate with cold ether to remove the scavenger and other small molecules.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Characterize the final product by mass spectrometry and amino acid analysis.

Table 2: Typical Coupling Efficiencies in Boc-SPPS

Amino Acid Being Coupled	Coupling Efficiency	Notes	References
Boc-L-Leucine	Generally high	Leucine is a non-hindered amino acid, leading to favorable coupling kinetics.	[14]
Boc-L-Valine	Can be problematic	β -branched and sterically hindered, may require double coupling or stronger coupling reagents.	[13]
Boc-L-Isoleucine	Can be problematic	β -branched and sterically hindered, similar to valine.	[14]
Boc-L-Arginine(Tos)	Moderate	The bulky tosyl protecting group can hinder coupling.	[14]
Boc-L-Histidine(DNP)	Moderate to Difficult	Side chain protection and potential for racemization require careful selection of coupling conditions.	[14]

Applications in Drug Discovery and Development

N-alpha-Boc-L-leucine monohydrate is a critical building block in the synthesis of various therapeutic agents, including bioactive peptides and protease inhibitors.

Synthesis of Bioactive Peptides

Leucine-containing peptides can exhibit a range of biological activities, from antimicrobial to anticancer effects. The synthesis of these peptides using Boc-L-leucine allows for the creation of novel therapeutic candidates.

Synthesis of Protease Inhibitors

Boc-L-leucine is frequently incorporated into the synthesis of protease inhibitors, which are a vital class of drugs for treating viral infections like HIV and hepatitis C.[15][16]

Experimental Protocol: Synthesis of a Dipeptide Protease Inhibitor Precursor

This protocol describes the solution-phase synthesis of a dipeptide fragment that can be a precursor for more complex protease inhibitors.

Materials:

- N-Boc-L-leucine monohydrate
- L-Valine methyl ester hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Neutralization of L-Valine methyl ester: Dissolve L-Valine methyl ester hydrochloride in DCM and add one equivalent of DIEA to obtain the free amine.

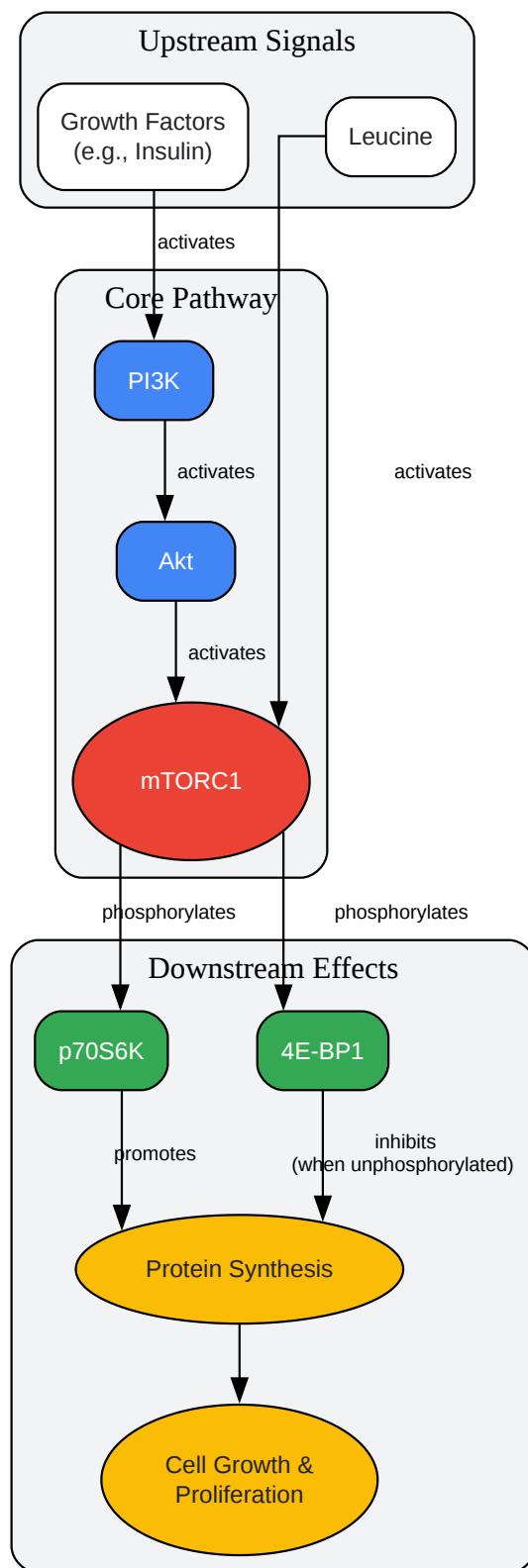
- Activation of N-Boc-L-leucine: In a separate flask, dissolve N-Boc-L-leucine monohydrate and one equivalent of HOBt in DCM. Cool the solution to 0°C and add one equivalent of DCC.
- Coupling: Add the neutralized L-Valine methyl ester solution to the activated N-Boc-L-leucine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting dipeptide, Boc-L-Leu-L-Val-OMe, by column chromatography on silica gel.

Role in Signaling Pathway Research: The mTOR Pathway

Leucine and peptides containing leucine play a significant role in cell signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in integrating signals from growth factors and amino acids, like leucine, to regulate protein synthesis and cell growth.



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